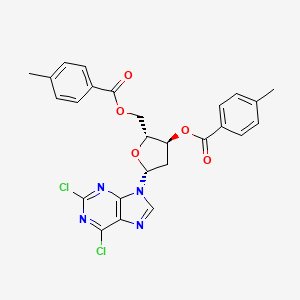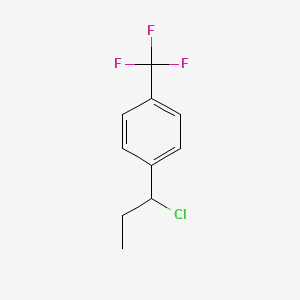
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloropropyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-(trifluoromethyl)benzene with 1-chloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the trifluoromethyl group can yield difluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Alcohols: Formed from nucleophilic substitution.
Ketones/Carboxylic Acids: Resulting from oxidation.
Difluoromethyl Derivatives: Produced through reduction.
Applications De Recherche Scientifique
1-(1-Chloropropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
1-(1-Chloropropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)benzene: Lacks the 1-chloropropyl group, affecting its reactivity and applications.
Uniqueness: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the 1-chloropropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H10ClF3 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
1-(1-chloropropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |
Clé InChI |
RQZLYAGTUOUCHP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


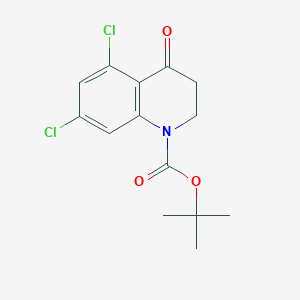
![6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
![3-[(2-Iodocyclooctyl)oxy]oxolane](/img/structure/B13089147.png)
![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
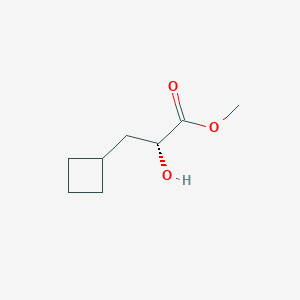
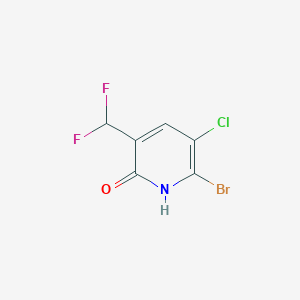


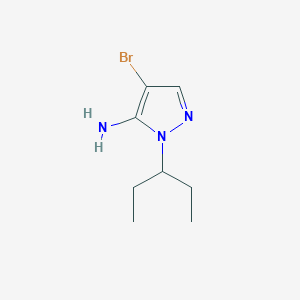
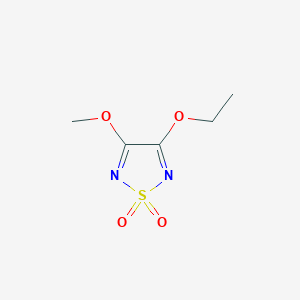
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)
